molecular formula C19H19NO4S B2356587 ethyl 2-(2H-chromen-3-ylcarbonylamino)-4,5-dimethylthiophene-3-carboxylate CAS No. 887346-27-2

ethyl 2-(2H-chromen-3-ylcarbonylamino)-4,5-dimethylthiophene-3-carboxylate

Cat. No. B2356587
CAS RN: 887346-27-2
M. Wt: 357.42
InChI Key: MFDXGNHEILXQNC-UHFFFAOYSA-N
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Description

Ethyl 2-(2H-chromen-3-ylcarbonylamino)-4,5-dimethylthiophene-3-carboxylate, also known as CDT-6, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Chemical Reactions

Efficient Atom Economical Synthesis
A study presented an efficient method for synthesizing medicinally promising derivatives related to ethyl 2-(2H-chromen-3-ylcarbonylamino)-4,5-dimethylthiophene-3-carboxylate through a one-pot, atom economical three-component reaction. This process involves a tandem Michael addition-cyclization reaction starting with structurally diverse components under solvent-free conditions, optimizing yield and characterizing the products via spectral and X-ray methods (Boominathan et al., 2011).

Role in Overcoming Drug Resistance
Research on analogues of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate demonstrated their potential in mitigating drug resistance and synergizing with various cancer therapies. Structure-activity relationship (SAR) studies led to the development of compounds with low micromolar cytotoxicity against a range of cancer cells, suggesting promising applications in treating cancers with multiple drug resistance (Das et al., 2009).

Novel Synthetic Approaches
An unusual and novel synthetic approach was reported for the preparation of 3-(2-(arylamino)thiazol-4-yl)-2H-chromen-2-ones via benzopyran ring opening of ethyl 2-(chloromethyl)-2-hydroxy-2H-chromene-3-carboxylate, revealing a new pathway for generating these compounds with excellent yields and proposing a mechanism for their formation (Kavitha et al., 2018).

Therapeutic Potential and Mechanistic Insights

Anticancer Agent Development
A detailed study into the structure-activity relationship and molecular mechanisms of specific chromene derivatives highlighted their role in overcoming drug resistance in cancer cells. These findings underscore the potential of such compounds as valuable anticancer agents capable of selectively targeting drug-resistant cancer cells, thus offering new avenues for cancer treatment (Das et al., 2009).

Material Science and Catalysis

Metal–Organic Frameworks (MOFs)
Carboxylate-assisted ethylamide metal–organic frameworks were synthesized and analyzed for their structure, thermostability, and luminescence properties. These studies provide insights into the potential applications of such MOFs in various fields, including catalysis, sensor technology, and material science, demonstrating the versatility of chromene derivatives in material synthesis (Sun et al., 2012).

properties

IUPAC Name

ethyl 2-(2H-chromene-3-carbonylamino)-4,5-dimethylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S/c1-4-23-19(22)16-11(2)12(3)25-18(16)20-17(21)14-9-13-7-5-6-8-15(13)24-10-14/h5-9H,4,10H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDXGNHEILXQNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC3=CC=CC=C3OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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